molecular formula C20H24N4O3S B12596868 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12596868
M. Wt: 400.5 g/mol
InChI Key: CBFYISBPALGZCA-UHFFFAOYSA-N
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Description

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique triazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the furan ring and the butyl group. The final step involves the attachment of the ethoxyphenylacetamide moiety. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan ring and other functional groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl group and the ethoxyphenylacetamide moiety may enhance its solubility, stability, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H24N4O3S/c1-3-5-12-24-19(17-11-8-13-27-17)22-23-20(24)28-14-18(25)21-15-9-6-7-10-16(15)26-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,25)

InChI Key

CBFYISBPALGZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CO3

Origin of Product

United States

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